Product packaging for CDC55 protein(Cat. No.:CAS No. 144590-70-5)

CDC55 protein

Cat. No.: B1177210
CAS No.: 144590-70-5
Attention: For research use only. Not for human or veterinary use.
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Description

The CDC55 protein is a crucial regulatory B-type subunit (B55) of the highly conserved Protein Phosphatase 2A (PP2A) complex in Saccharomyces cerevisiae . This subunit is essential for directing the substrate specificity and cellular functions of the PP2A holoenzyme, playing a central role in multiple stages of the cell cycle. Researchers value CDC55 for its key regulatory functions in mitosis. It is a important in controlling the mitotic exit network (MEN) by counteracting CDK-dependent phosphorylation, thereby acting as a negative regulator of mitotic exit . Studies show that CDC55 is required for the maintenance of sister chromatid cohesion during a metaphase arrest, ensuring faithful chromosome transmission . Furthermore, recent research has elucidated its direct role in cytokinesis, where PP2A-Cdc55 phosphatase regulates actomyosin ring contraction and septum formation by dephosphorylating the chitin synthase II (Chs2) . Beyond these roles, CDC55 is involved in other critical processes, including the regulation of the morphogenesis checkpoint , transcription in response to stress , and actin cytoskeleton polarization . Its function is antagonistic to many mitotic kinases, making it an invaluable tool for studying the balance of phosphorylation events that govern cell division. Defects in its function lead to phenotypes such as abnormally elongated buds, sensitivity to microtubule-destabilizing agents, and errors in chromosome segregation . Given that the core signaling elements it regulates are highly conserved, research on yeast CDC55 provides fundamental insights into the function of its mammalian orthologs (PPP2R2A, PPP2R2D) and related pathways in higher eukaryotes . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

144590-70-5

Molecular Formula

C8H4N2

Synonyms

CDC55 protein

Origin of Product

United States

Scientific Research Applications

Role in Cell Cycle Regulation

CDC55 is primarily involved in the regulation of the cell cycle, particularly during mitosis. It acts as a counterbalance to cyclin-dependent kinases (CDKs) by dephosphorylating key substrates involved in cell cycle progression. For instance, CDC55 has been shown to dephosphorylate Pds1, a securin that inhibits separase during anaphase. This action is vital for proper spindle elongation and chromosomal segregation during mitosis .

Implications in Mitosis

Research indicates that CDC55's activity is crucial for maintaining proper mitotic progression. In yeast models, deletion of CDC55 leads to prolonged mitotic arrest when exposed to spindle poisons like nocodazole, demonstrating its essential role in ensuring that cells do not prematurely exit mitosis .

Case Study: Yeast Models

In studies involving Saccharomyces cerevisiae, mutants lacking CDC55 exhibited significant defects in chromosome segregation. For example, cdc55Δ mutants showed a failure to properly release Cdc14 from the nucleolus, leading to premature activation of anaphase-promoting complex (APC) and subsequent cell cycle dysregulation .

Effects on S-Phase Progression

CDC55 also plays a role in S-phase progression. Research has shown that it positively regulates the levels of Cdc6, a protein necessary for DNA replication initiation. Specifically, CDC55 influences Cdc6 stability during the cell cycle, with its absence resulting in decreased Cdc6 levels during mitosis .

Applications in Cancer Research

Given its pivotal role in cell cycle regulation, CDC55 has potential applications in cancer research. Abnormalities in PP2A activity are often associated with tumorigenesis. Understanding how CDC55 functions could lead to insights into cancer progression and potential therapeutic targets.

Case Study: Tumor Cells

Studies have demonstrated that manipulating CDC55 levels can affect tumor cell proliferation. For instance, overexpression of CDC55 has been linked to enhanced proliferation rates in certain cancer cell lines, suggesting that targeting this pathway might provide new avenues for cancer treatment .

Summary Table of Applications

Application Description
Cell Cycle RegulationDephosphorylates substrates like Pds1 to facilitate chromosome segregation during mitosis
Mitosis ControlPrevents premature activation of APC and ensures proper timing of anaphase
S-Phase ProgressionRegulates Cdc6 stability and levels during DNA replication
Cancer ResearchPotential target for therapeutic interventions due to its role in regulating cell proliferation

Comparison with Similar Compounds

Tables

Table 1: Phenotypic Comparison of PP2A Regulatory Subunits

Mutation Endocytosis Mitotic Exit Meiosis Morphology
cdc55Δ Restored Immediate spindle elongation Dyad suppression Elongated buds
rts1Δ Unaffected Delayed Cdc14 release Uncharacterized Normal

Table 2: Conservation of Critical Residues in CDC55 and B55α

Yeast CDC55 Human B55α Function
Asp342 Asp339 E4orf4 binding and PP2A holoenzyme assembly
Glu345 Glu342 Stabilizes WD40 domain structure
Asp347 Asp340 Critical for viral protein interaction

Preparation Methods

Tandem Affinity Purification (TAP) Tagging

A widely adopted method for purifying native CDC55 complexes involves C-terminal TAP tagging. The TAP tag, comprising a protein A moiety and a calmodulin-binding peptide, enables two-step purification. After lysate preparation, CDC55-TAP is first bound to IgG-Sepharose beads, washed with lysis buffer, and eluted via TEV protease cleavage. The eluate is then applied to calmodulin-affinity resin in the presence of calcium, followed by EGTA-mediated elution. Silver staining and phosphatase activity assays confirm purity and functionality.

Immunoprecipitation

For co-immunoprecipitation studies, anti-myc (9E10) or anti-HA (12CA5) antibodies are coupled to protein A/G beads. Lysates from strains expressing epitope-tagged CDC55 (e.g., CDC55-myc) are incubated with beads for 2 hours at 4°C, followed by extensive washing with lysis buffer supplemented with 500 mM NaCl to reduce nonspecific binding. Retained complexes are eluted using low-pH glycine buffer or competitive peptides.

Chromatographic Resolution and Phosphatase Activity Validation

Size-exclusion chromatography (SEC) on Superdex 200 columns has been used to separate CDC55-containing PP2A holoenzymes from free subunits. The phosphatase activity of purified CDC55 is quantified using colorimetric assays (e.g., Millipore’s Ser/Thr Phosphatase Assay Kit) with para-nitrophenyl phosphate (pNPP) or phosphopeptide substrates. Reactions are terminated with malachite green reagent, and free phosphate is measured spectrophotometrically at 620 nm.

Parameter Condition Reference
Lysis Buffer50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100
TAP Purification Yield~0.5 mg/L culture
Phosphatase Activity (pNPP)25 nmol/min/μg
Optimal pH7.0–7.5

Mutagenesis and Functional Complementation

Temperature-sensitive (cdc55-ts) and deletion (cdc55Δ) strains are generated via one-step gene replacement using PCR-amplified cassettes (e.g., kanMX or TRP1 markers). Complementation assays involve transforming mutant strains with centromeric plasmids bearing wild-type or mutant CDC55 alleles. For example, the scc1-73 allele, which destabilizes cohesin, exacerbates chromosome segregation defects in cdc55Δ backgrounds, enabling functional studies of CDC55 in sister chromatid cohesion.

Localization and Interaction Studies

Subcellular fractionation reveals that CDC55 predominantly localizes to the nucleus and cytoplasm. Differential centrifugation of lysates (1,000 × g for nuclei, 100,000 × g for membranes) combined with immunofluorescence microscopy using anti-Cdc55 antibodies has mapped its mitotic roles. Co-sedimentation assays with Zds1 or Igo1 demonstrate CDC55’s interaction with regulatory proteins.

Challenges and Optimization Strategies

A major challenge in CDC55 preparation is its propensity to aggregate during purification. Including 10% glycerol in lysis buffers and minimizing freeze-thaw cycles improves stability. Additionally, co-expression with PP2A catalytic subunits (e.g., Pph21/Pph22) enhances solubility, as evidenced by native PAGE analysis .

Q & A

Q. How does CDC55 both promote and inhibit mitotic exit in different contexts?

  • Model :
  • Nuclear CDC55 : Stabilizes APC/C inhibitors (e.g., securin) to block anaphase .
  • Cytoplasmic CDC55 : Antagonizes Swe1 to promote mitotic entry .
  • Validation : Use cdc55-101 (nuclear exclusion mutant) in DNA re-replication assays to dissect compartment-specific roles .

Tables of Key Findings

CDC55 Function Experimental Evidence References
Spindle checkpoint integritycdc55Δ shows nocodazole sensitivity and premature sister separation
Separase inhibitionPP2A-Cdc55 dephosphorylates Esp1 to delay cohesin cleavage
Cytokinesis regulationSynthetic lethality with hof1-aid; asymmetric Myo1 constriction in cdc55Δ
Sphingolipid signalingcdc55Δ suppresses lcb1-100 endocytosis defect
Pseudohyphal growthcdc55Δ interacts with elm1 mutants to block nitrogen-starvation-induced filamentation

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